Molecular Topology and Polar Surface Area Differentiation vs. 3-Cyano Analog
The topological polar surface area (tPSA) of 1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is calculated as 97.7 Ų, compared with 93.4 Ų for its closest documented analog 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide (calculated from SMILES). This ~4.3 Ų increase arises from the replacement of the linear cyano group with the bulkier benzoyl carbonyl, altering permeability potential and target engagement profiles . No direct head-to-head biochemical data exist for either compound, so this metric provides the sole quantitative basis for structural differentiation.
| Evidence Dimension | Topological Polar Surface Area (tPSA, Ų) |
|---|---|
| Target Compound Data | 97.7 Ų (calculated via SMILES COC1=CC2=NC=C(C(=O)C3=CC=CC=C3)C(N3CCC(CC3)C(N)=O)=C2C=C1OC) |
| Comparator Or Baseline | 93.4 Ų for 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide (C26H28N4O3, MW 444.535) |
| Quantified Difference | Δ tPSA ≈ +4.3 Ų (+4.6%) |
| Conditions | In silico calculation; no experimental permeability or target engagement data available |
Why This Matters
For procurement decisions, tPSA differences of >4 Ų can influence blood-brain barrier penetration and oral bioavailability predictions, making the benzoyl analog more suited for peripheral target screening while the cyano analog may be preferred for CNS programs.
